molecular formula C15H11ClN4OS B12924848 N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide CAS No. 474327-31-6

N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Cat. No.: B12924848
CAS No.: 474327-31-6
M. Wt: 330.8 g/mol
InChI Key: HJTOEZODPYCSEI-UHFFFAOYSA-N
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Description

N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a chloropyridinyl group, a thiadiazolyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid with thiosemicarbazide to form the 1,3,4-thiadiazole ring. This intermediate is then coupled with phenylacetyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, the use of catalysts and controlled reaction environments can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt cellular pathways, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby reducing tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

CAS No.

474327-31-6

Molecular Formula

C15H11ClN4OS

Molecular Weight

330.8 g/mol

IUPAC Name

N-[5-(2-chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

InChI

InChI=1S/C15H11ClN4OS/c16-12-9-11(6-7-17-12)14-19-20-15(22-14)18-13(21)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,18,20,21)

InChI Key

HJTOEZODPYCSEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC(=NC=C3)Cl

Origin of Product

United States

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